2-(3-bromophenyl)cyclobutan-1-one
Description
2-(3-Bromophenyl)cyclobutan-1-one is a cyclobutane derivative featuring a ketone group at the 1-position and a 3-bromophenyl substituent at the 2-position. The cyclobutane ring introduces moderate ring strain compared to smaller rings (e.g., cyclopropane), which influences its reactivity and stability. The meta-bromophenyl group contributes to electronic effects (e.g., electron-withdrawing) and steric bulk, while the ketone moiety offers a site for nucleophilic additions or further functionalization.
Properties
CAS No. |
1261038-33-8 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)cyclobutan-1-one typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 3-Bromophenylacetic Acid: Bromobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride (ClCH2COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-bromophenylacetic acid.
Cyclization: The 3-bromophenylacetic acid is then subjected to cyclization using a strong base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 3-bromobenzoic acid.
Reduction: Formation of 2-(3-bromophenyl)cyclobutan-1-ol.
Substitution: Formation of 3-methoxyphenylcyclobutan-1-one.
Scientific Research Applications
2-(3-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of 2-(3-bromophenyl)cyclobutan-1-one and related compounds:
Key Comparative Analysis
Ring Strain and Reactivity
- Cyclobutane vs. In contrast, the cyclobutane ring in the target compound offers greater stability while retaining moderate strain for selective transformations .
- Functional Groups: The ketone in this compound is less polar than the carboxamide in , reducing hydrogen-bonding capability but enhancing solubility in non-polar solvents. The amine group in 2-(2-chlorophenyl)cyclobutan-1-amine () enables protonation and salt formation, broadening its utility in pharmaceutical synthesis .
Halogen and Substituent Effects
- Bromine vs. This makes brominated compounds more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Substituent Position : The meta-bromophenyl group in the target compound reduces steric hindrance compared to the ortho-chlorophenyl group in , which may hinder access to reactive sites in catalysis or binding interactions.
Physical and Spectral Properties
- Melting Points: The carboxamide derivative () has a lower melting point (102°C) than the cyano-amide compound (, –163°C), reflecting weaker intermolecular forces (amide vs. multiple H-bonding groups). The target compound’s ketone group likely results in intermediate melting points, typical for aryl ketones.
- IR Spectroscopy: The cyano group in shows a distinct C≡N stretch at 2180 cm⁻¹, absent in the other compounds. The ketone in the target compound would exhibit a carbonyl stretch near 1700–1750 cm⁻¹, useful for structural confirmation .
Biological Activity
The compound 2-(3-bromophenyl)cyclobutan-1-one is a notable member of the cyclobutanone family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H9BrO
- Molecular Weight : 225.085 g/mol
- IUPAC Name : this compound
- InChI Key : FHPRAWFRDFMTIP-UHFFFAOYSA-N
The presence of the bromine atom in the phenyl ring enhances the compound's electrophilicity, influencing its reactivity and potential interactions with biological targets.
Antiviral Activity
Preliminary studies suggest that compounds structurally similar to this compound exhibit antiviral properties, particularly against the hepatitis C virus (HCV). The mechanism may involve interference with viral replication processes, positioning this compound as a candidate for further antiviral research.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy against various cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property could be beneficial for treating metabolic disorders characterized by dysregulated enzyme activity. Detailed studies on its binding affinity to target enzymes are necessary to elucidate its therapeutic potential.
The mechanism of action of this compound is linked to its interactions with various molecular targets, including enzymes and receptors. The bromine atom's presence enhances the compound's reactivity, potentially influencing its binding affinity and biological effects. Understanding these interactions is crucial for exploring its therapeutic applications.
Data Table of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antiviral | Inhibits viral replication (e.g., HCV) | Antiviral drug development |
| Anticancer | Induces apoptosis in cancer cells | Cancer therapy |
| Enzyme Inhibition | Inhibits metabolic enzymes | Treatment of metabolic disorders |
Study on Anticancer Activity
A study conducted by researchers at a prominent university investigated the anticancer effects of various cyclobutanone derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms. Further analysis revealed that it modulated key signaling pathways involved in cell survival and proliferation.
Enzyme Interaction Study
In another study focusing on enzyme inhibition, this compound was tested against specific metabolic enzymes. The findings suggested that the compound exhibited competitive inhibition, highlighting its potential as a therapeutic agent for diseases linked to enzyme dysregulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
